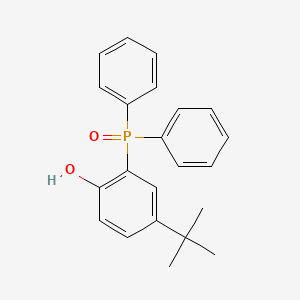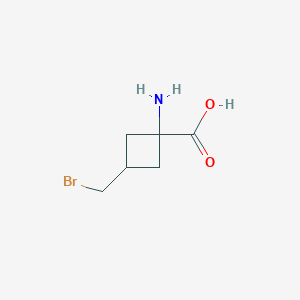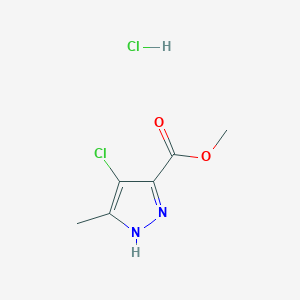
Benzaldehyde, 2-fluoro-4-hydroxy-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 2-fluoro-4-hydroxy-3-methoxy- is an organic compound with the molecular formula C8H7FO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, a hydroxyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where benzaldehyde is treated with fluorinating agents, followed by hydroxylation and methoxylation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors such as fluorobenzene or vanillin derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2-fluoro-4-hydroxy-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine, hydroxyl, and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-fluoro-4-hydroxy-3-methoxybenzoic acid.
Reduction: Formation of 2-fluoro-4-hydroxy-3-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 2-fluoro-4-hydroxy-3-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of fragrances, flavors, and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-fluoro-4-hydroxy-3-methoxy- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. It may also inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Similar structure but lacks the fluorine atom.
2-Fluorobenzaldehyde: Lacks the hydroxyl and methoxy groups.
3-Hydroxy-4-methoxybenzaldehyde: Lacks the fluorine atom
Uniqueness
Benzaldehyde, 2-fluoro-4-hydroxy-3-methoxy- is unique due to the presence of all three substituents (fluorine, hydroxyl, and methoxy) on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
79418-75-0 |
|---|---|
Molecular Formula |
C8H7FO3 |
Molecular Weight |
170.14 g/mol |
IUPAC Name |
2-fluoro-4-hydroxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7FO3/c1-12-8-6(11)3-2-5(4-10)7(8)9/h2-4,11H,1H3 |
InChI Key |
BRSYNKIMKYLHJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(Azetidin-1-yl)ethyl]aniline](/img/structure/B12089474.png)
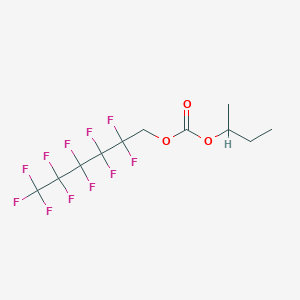

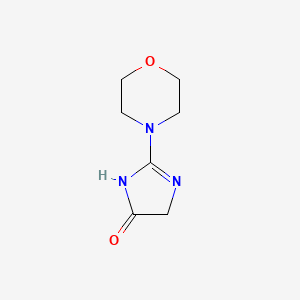

![5-bromo-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B12089500.png)

